Diminazene
Overview
Description
Synthesis Analysis
The synthesis of Diminazene and related compounds involves complex chemical reactions that have been the subject of significant research efforts. Although specific studies directly addressing Diminazene synthesis were not identified in the search, the general principles of chemical process synthesis are relevant. These principles involve selecting component parts and interconnecting them to create a chemical synthesis pathway, with the goal of developing efficient and practical methods for producing desired compounds. The synthesis process may involve multiple steps, including reaction path selection, separation systems, and purification stages, to obtain high-purity Diminazene (Nishida, Stephanopoulos, & Westerberg, 1981; Hendry, Rudd, & Seader, 1973).
Molecular Structure Analysis
Diminazene's molecular structure is characterized by the presence of an aromatic ring, which is a common feature in many organic compounds with significant biological activity. The molecular structure analysis of such compounds often focuses on understanding the relationship between the structure and its reactivity or biological activity. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular modeling are typically employed to elucidate the structure. This foundational knowledge aids in the synthesis design and the prediction of chemical behavior and interactions (Maertens, L'homme, & Canesi, 2014).
Chemical Reactions and Properties
Diminazene participates in various chemical reactions, including those involving its aromatic ring and amine groups. These reactions can be manipulated to modify the compound's properties for specific applications. The reactivity of Diminazene can be explored through studies on chemical coupling reactions, where control over the reaction conditions allows for the selective formation of desired products. Such studies provide insights into the compound's chemical behavior and potential for synthesis of derivatives (Clair & de Oteyza, 2019).
Physical Properties Analysis
The physical properties of Diminazene, such as melting point, solubility, and stability, are crucial for its handling and application in various fields. These properties are determined by the compound's molecular structure and dictate the conditions under which Diminazene can be stored, processed, and applied. Understanding the physical properties is essential for designing synthesis processes and for the compound's practical use in industrial and research settings.
Chemical Properties Analysis
The chemical properties of Diminazene, including its reactivity with various functional groups, stability under different conditions, and interaction with biological molecules, are central to its utility in scientific research. Studies focusing on the synthesis of qualitative research, for example, can provide valuable insights into the methodologies used in chemical synthesis and the characterization of compounds like Diminazene. These insights are critical for advancing the field and developing new applications (Barnett-Page & Thomas, 2009).
Scientific Research Applications
1. Application in Cardiovascular and Pulmonary Medicine
- Summary of Application: Diminazene aceturate (DIZE) is a putative angiotensin-converting enzyme 2 (ACE2) activator and angiotensin type 1 receptor antagonist (AT1R). It has protective cardiovascular and pulmonary effects and its ability to target ACE2 (the predominant receptor utilized by severe acute respiratory syndrome coronavirus 2 to enter host cells), makes it a promising treatment for coronavirus 2019 (COVID-19) .
- Methods of Application: The activation of ACE2 by DIZE converts the toxic octapeptide angiotensin II (AngII) to the heptapeptides angiotensin 1–7 and alamandine, which promote vasodilation and maintains homeostatic balance .
- Results or Outcomes: The study found that DIZE reduces Angiotensin II Constriction and interacts with the Spike Protein of Severe Acute Respiratory Syndrome Coronavirus 2 .
2. Application in Virology
- Summary of Application: Diminazene is found to inhibit both TMPRSS2 and furin, the human host proteases of SARS-CoV-2 .
- Methods of Application: Cell-based assays were established using Vero cells overexpressing TMPRSS2 and furin. A cell-based proteolytic assay for broad-spectrum protease inhibitors was also established using human prostate cancer cell line LNCaP .
- Results or Outcomes: Diminazene, a veterinary medicinal agent and a known furin inhibitor was found to inhibit both TMPRSS2 and furin with IC 50 s of 1.35 and 13.2 μ M, respectively .
3. Application in Biochemistry
- Summary of Application: Diminazene is known to interact with several biochemical targets, including HTH-type transcriptional regulator QacR, trypsin-1, amiloride-sensitive amine oxidase [copper-containing], and mitochondrial peroxiredoxin-5 .
4. Application in Veterinary Medicine
- Summary of Application: Diminazene is a veterinary medicinal agent . It is commonly used in the treatment of trypanosomiasis in animals, a disease caused by parasitic protozoans.
5. Application in Atherosclerosis and Hepatic Steatosis
- Summary of Application: Diminazene aceturate (DIZE) has been found to stabilize atherosclerotic plaque and attenuate hepatic steatosis in apoE-Knockout mice by influencing macrophages polarization and taurine biosynthesis .
- Methods of Application: The study was conducted on apoE-Knockout mice fed a high-fat diet (HFD). The influence of prolonged treatment with DIZE on the development of atherosclerotic lesions and hepatic steatosis was evaluated .
- Results or Outcomes: DIZE was found to stabilize atherosclerotic lesions and attenuate hepatic steatosis in apoE-Knockout mice fed an HFD. Such effects were associated with decreased total macrophages content and increased α-smooth muscle actin levels in atherosclerotic plaques. Moreover, DIZE changed polarization of macrophages towards increased amount of anti-inflammatory M2 macrophages in the atherosclerotic lesions .
6. Application in Biochemical Interactions
Safety And Hazards
Acute side effects of Diminazene include vomiting, diarrhea, and hypotension (low blood pressure). Diminazen can harm the liver, kidneys and brain, which is potentially life-threatening . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
properties
IUPAC Name |
4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H3,15,16)(H3,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYZHCFCZNMTFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043792 | |
Record name | Diminazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diminazene | |
CAS RN |
536-71-0, 1443105-71-2 | |
Record name | Diminazene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diminazene [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diminazene [INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443105712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diminazene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03608 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Diminazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diminazene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMINAZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5G36EEA5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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